Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound is recognized for its significant biological activities and is considered a valuable scaffold in medicinal chemistry. Its unique structure allows for various modifications, making it a key intermediate in the synthesis of numerous bioactive molecules. The compound has garnered attention for its potential applications in pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate can be sourced from chemical suppliers specializing in heterocyclic compounds. It is classified under the category of pyrrolopyrimidine derivatives, which are known for their diverse pharmacological properties. The compound's chemical structure includes a methyl ester functional group attached to a pyrrolo[2,3-d]pyrimidine core, contributing to its reactivity and biological significance.
The synthesis of methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate typically involves several key steps:
Industrial production often emphasizes the use of eco-friendly solvents and reagents. The optimization of reaction parameters is crucial for large-scale operations to ensure high yield and purity of the final product.
The molecular formula of methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate is , with a molecular weight of approximately 194.20 g/mol. The compound features:
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate can undergo several chemical reactions:
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate exhibits its biological activity primarily through interactions with specific enzymes and receptors:
Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate finds applications across various fields:
The construction of the bicyclic pyrrolo[2,3-d]pyrimidine scaffold is typically achieved through convergent cyclization pathways. Two predominant methodologies dominate the literature:
Gewald-Type Cyclocondensation: This approach utilizes 5-aminopyrimidine-4-carboxylates as precursors, reacting them with α-halo carbonyl compounds (e.g., ethyl bromopyruvate) under basic catalysis. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C facilitates nucleophilic substitution and subsequent ring closure, yielding dihydro intermediates. Subsequent oxidative aromatization employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in tetrahydrofuran (THF), achieving yields of 85–90% [1] [7]. This method offers regioselectivity but requires careful control of oxidation conditions to prevent over-oxidation.
[3+2] Cycloadditions: An alternative route involves the reaction of 4-amino-5-cyanopyrimidines with activated acetylenes (e.g., methyl propiolate) under microwave irradiation. Catalytic systems such as rhodium(I) complexes (e.g., [Rh(cod)Cl]₂) in dichloroethane at 120°C enable regioselective cyclization within 1–2 hours, directly affording the aromatic pyrrolopyrimidine core. This method excels in atom economy and step efficiency but demands specialized ligands and catalysts [7].
Table 1: Comparison of Core Cyclization Methods
Method | Key Reagents/Catalysts | Temperature | Yield Range | Regioselectivity |
---|---|---|---|---|
Gewald Cyclocondensation | K₂CO₃, DMF → DDQ/THF | 80–100°C | 85–90% | High |
[3+2] Cycloaddition | [Rh(cod)Cl]₂, DCE, Microwave | 120°C | 75–82% | Moderate |
Introduction of the methyl ester at C-6 employs two strategic approaches: direct carboxylation followed by esterification or late-stage esterification of pre-functionalized intermediates.
Directed Ortho-Metalation (DoM): 6-Bromo-7H-pyrrolo[2,3-d]pyrimidine undergoes lithium-halogen exchange at -78°C using n-butyllithium. Subsequent quenching with dry ice (CO₂) generates the carboxylic acid, which is esterified via Fischer esterification. Catalytic sulfuric acid in refluxing methanol achieves near-quantitative conversion to the methyl ester. This route provides precise C-6 functionalization but requires cryogenic conditions [1] [9].
Palladium-Catalyzed Carbonylation: For 6-halo-pyrrolo[2,3-d]pyrimidines (chloro/bromo), carbon monoxide insertion in methanol/palladium catalysts installs the ester directly. Optimized conditions use Pd(OAc)₂ (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) as ligand, and triethylamine as base in methanol at 80°C under 50 psi CO pressure. Yields reach 70–75% with minimal dehalogenation byproducts [8].
Ester interchange offers a third pathway: ethyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes transesterification using titanium(IV) isopropoxide (Ti(OiPr)₄) in anhydrous methanol under reflux, achieving >95% conversion to the methyl ester within 12 hours [3].
Reaction parameter optimization significantly enhances efficiency and sustainability:
Solvent Effects: Polar aprotic solvents (DMF, DMSO) maximize cyclization yields (>90%) by solubilizing ionic intermediates. In carboxylation, ethereal solvents (THF/diethyl ether) suppress side reactions during metalation. Water content must remain below 50 ppm to prevent hydrolysis of organolithium intermediates [1] [9].
Catalyst Systems: Nickel/copper bimetallic catalysis (NiCl₂/CuI/PPh₃) replaces costly palladium in Sonogashira-type couplings for precursor synthesis. This reduces costs by 40% while maintaining yields at 73% [1] [4]. Microwave irradiation accelerates cycloadditions, reducing reaction times from 12 hours to 30 minutes and improving yields by 15% [5] [8].
Purification Protocols: Crystallization from ethanol/water mixtures (4:1 v/v) achieves >99% purity for the final methyl ester. Acid/base washes remove residual metal catalysts below ICP-OES detection limits (≤5 ppm) [1].
Table 2: Impact of Solvent and Catalyst on Cyclization Yield
Solvent | Dielectric Constant | Catalyst System | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DMF | 36.7 | NiCl₂/CuI/PPh₃ | 8 | 73 |
DMSO | 46.7 | Pd(OAc)₂/dppp | 6 | 85 |
Ethanol | 24.3 | None | 24 | 45 |
Toluene | 2.4 | CuCl | 12 | 60 |
Scalable synthesis prioritizes waste reduction and process intensification:
Green Solvent Substitution: Toxic solvents (DMF, DCM) are replaced by cyclopentyl methyl ether (CPME) or 2-methyl-THF in cyclization steps. These bio-derived solvents offer comparable efficacy with improved biodegradability and lower toxicity (LD₅₀ >2000 mg/kg) [1] [7].
Continuous Flow Reactors: Key stages (cyclization, carboxylation) transition from batch to flow systems. A representative setup uses a Corning AFR module with the following parameters:
Carboxylation: CO₂ diffusion through Teflon AF-2400 membranes at 25°C.This intensification boosts productivity 3-fold, reduces solvent use by 60%, and cuts energy consumption by 45% compared to batch processes [7].
Catalyst Immobilization: Heterogeneous catalysts (e.g., Pd nanoparticles on magnetic Fe₃O₄@SiO₂) enable >10 recycles in carbonylation reactions without significant leaching (<0.5% per cycle). This aligns with E-factor reduction targets by minimizing heavy metal waste [8].
Table 3: Industrial Production Methods Comparison
Parameter | Batch Process | Flow Process | Improvement |
---|---|---|---|
Reaction Volume | 1000 L | 5 L (microreactor) | 200x smaller |
Cycle Time | 24 hours | 4 hours | 6x faster |
Solvent Consumption | 15 L/kg product | 6 L/kg product | 60% reduction |
Palladium Utilization | 5 mol% (homogeneous) | 0.5 mol% (immobilized) | 90% reduction |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2